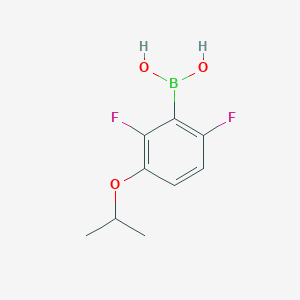

2,6-Difluor-3-isopropoxyphenylboronsäure

Übersicht

Beschreibung

2,6-Difluoro-3-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BF2O3 and its molecular weight is 215.99 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Difluoro-3-isopropoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-3-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von organischen Halbleitern

2,6-Difluor-3-isopropoxyphenylboronsäure wird als Schlüsselzwischenprodukt bei der Synthese von 2,6-difluorierten Oligophenylenen verwendet, die in organischen Halbleitern Anwendung finden. Diese Materialien sind entscheidend für die Entwicklung elektronischer Geräte wie organischer Leuchtdioden (OLEDs) und organischer Photovoltaik (OPVs) .

Suzuki–Miyaura-Kupplung

Diese Verbindung dient als Substrat in Suzuki–Miyaura-Kupplungsreaktionen, insbesondere mit 4-Chlor-3-methylanisol. Diese Art von Kupplungsreaktion wird in der pharmazeutischen Industrie häufig eingesetzt, um komplexe organische Verbindungen, einschließlich pharmazeutischer Wirkstoffe (APIs), herzustellen .

Anwendungen in der Forschung

Die Verbindung ist in Forschungsqualität von ≥95% erhältlich, was ihre Reinheit und Eignung für wissenschaftliche Experimente auf hohem Niveau belegt. Diese Qualität der Verbindung wird häufig in fortschrittlichen Forschungsumgebungen, einschließlich Universitäts- und Industrielaboratorien, eingesetzt, um neue chemische Reaktionen und Eigenschaften zu erforschen .

Sicherheitsdatenblätter (MSDS)

Obwohl keine direkte Anwendung, zeigt die Verfügbarkeit von Sicherheitsdatenblättern (MSDS) für diese Verbindung ihre Verwendung in verschiedenen Laboreinstellungen, in denen Sicherheitsdaten von entscheidender Bedeutung sind. MSDS-Blätter liefern Informationen zum Umgang, zur Lagerung und zur Entsorgung von Chemikalien, was für die Aufrechterhaltung einer sicheren Forschungsumgebung unerlässlich ist .

Wirkmechanismus

Target of Action

The primary target of the compound 2,6-Difluoro-3-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2,6-Difluoro-3-isopropoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The 2,6-Difluoro-3-isopropoxyphenylboronic acid affects the SM coupling reaction pathway . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 2,6-Difluoro-3-isopropoxyphenylboronic acid is the formation of a new Pd–C bond in the SM coupling reaction . This leads to the successful completion of the reaction, enabling the formation of carbon–carbon bonds .

Action Environment

The action of 2,6-Difluoro-3-isopropoxyphenylboronic acid is influenced by environmental factors such as the reaction conditions and the presence of other reagents. The compound is known for its stability and environmental benignity, which contribute to its effectiveness in the SM coupling reaction .

Biologische Aktivität

2,6-Difluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that includes two fluorine atoms and an isopropoxy group, which may influence its interaction with biological targets.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14B F2O3

- CAS Number : 849062-04-0

- Molecular Weight : 253.05 g/mol

- Solubility : Soluble in organic solvents such as DMSO and methanol, but limited solubility in water.

The biological activity of 2,6-Difluoro-3-isopropoxyphenylboronic acid is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is a key feature in the design of inhibitors targeting glycosylation processes and enzyme activity modulation.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. In particular:

- Inhibition of Cancer Cell Proliferation : Studies have shown that 2,6-Difluoro-3-isopropoxyphenylboronic acid can inhibit the growth of various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

- In vitro Studies : Testing against bacterial strains has demonstrated some level of antibacterial activity, although further research is needed to quantify this effect and understand the underlying mechanisms.

Case Study 1: Cancer Cell Line Inhibition

A study evaluated the effects of 2,6-Difluoro-3-isopropoxyphenylboronic acid on human breast cancer (MCF-7) cells. The results indicated:

- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

- Mechanism : The observed inhibition was associated with increased apoptosis markers and decreased expression of cyclin D1.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential against Staphylococcus aureus:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.

- Mechanism : The compound interfered with bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

(2,6-difluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUAZQJBMFLGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584619 | |

| Record name | {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-04-0 | |

| Record name | B-[2,6-Difluoro-3-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.